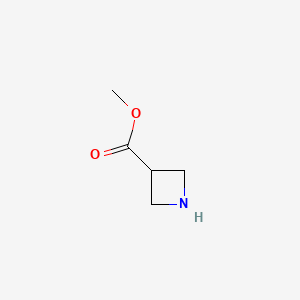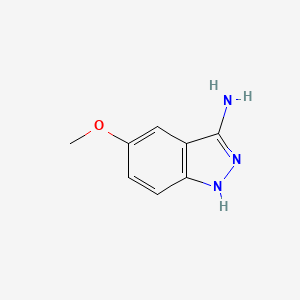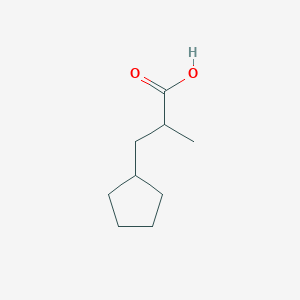
3-Cyclopentyl-2-methylpropanoic acid
Descripción general
Descripción
3-Cyclopentyl-2-methylpropanoic acid is a compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) . The Canonical SMILES is CC(CC1CCCC1)C(=O)O . Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 260.1±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 54.8±6.0 kJ/mol . The index of refraction is 1.472 . The molar refractivity is 43.2±0.3 cm³ . The compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area is 37 Ų . The polarizability is 17.1±0.5 10^-24 cm³ . The surface tension is 38.0±3.0 dyne/cm . The molar volume is 154.3±3.0 cm³ .Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmaceutical Applications
3-Cyclopentyl-2-methylpropanoic acid finds application in chemical synthesis, particularly in the context of peptide synthesis. A study by Tornøe, Christensen, and Meldal (2002) describes the use of compounds like 2-azido-2-methylpropanoic acid in peptide synthesis, which is relevant to the cycloaddition processes involving compounds structurally similar to this compound. They explore the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, yielding diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).
Metabolic Engineering and Bioproduction
The compound plays a role in the field of metabolic engineering and bioproduction. Jers et al. (2019) highlight its importance in the production of 3-hydroxypropanoic acid, a precursor in the industrial production of various chemicals and bioplastics. This study emphasizes the use of metabolic engineering and synthetic biology for the efficient bioproduction of valuable chemicals (Jers, Kalantari, Garg, & Mijakovic, 2019).
Solvent and Catalyst in Green Chemistry
In green chemistry, cyclopentyl methyl ether, closely related to this compound, is used as a solvent and catalyst. Azzena et al. (2015) discuss its application as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, highlighting its low impact and environmental friendliness (Azzena, Carraro, Mamuye, Murgia, Pisano, & Zedde, 2015).
Inflammation Research and Drug Synthesis
The anti-inflammatory potential of β-hydroxy-β-arylpropanoic acids, structurally similar to this compound, is explored by Dilber et al. (2008). These compounds, similar to NSAIDs like ibuprofen, demonstrate significant anti-inflammatory activity. This research provides insight into the potential pharmacological applications of compounds related to this compound (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).
Toxicological Assessments
The toxicological assessment of cyclopentyl methyl ether, related to this compound, is studied by Watanabe (2013). This research is crucial for evaluating the safety and environmental impact of solvents and compounds used in synthesis and pharmaceutical applications (Watanabe, 2013).
Molecular Machines and Chemical Fuel
The application in molecular machines, where 2-cyano-2-phenylpropanoic acid, structurally akin to this compound, is used as a chemical fuel, is discussed by Biagini et al. (2020). Their research explores the controlled release of chemical fuel in molecular machines, demonstrating the compound's role in advanced molecular engineering (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).
Propiedades
IUPAC Name |
3-cyclopentyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQLLMVFOYOIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604267 | |
| Record name | 3-Cyclopentyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264258-60-8 | |
| Record name | 3-Cyclopentyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopentyl-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



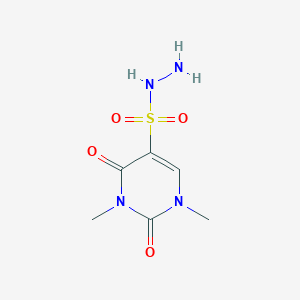

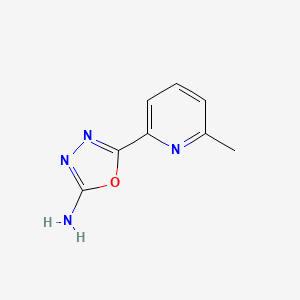

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)
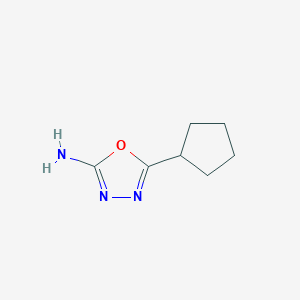
![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)
amine](/img/structure/B1357731.png)
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
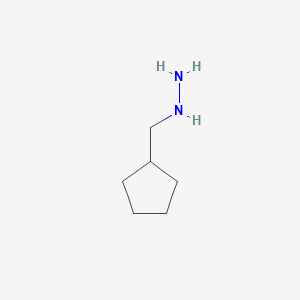
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
